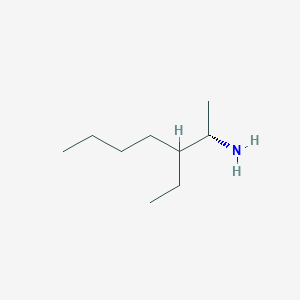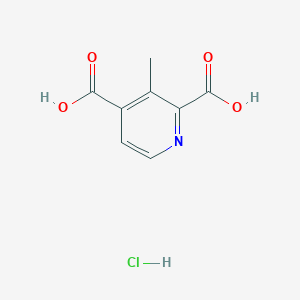![molecular formula C15H14Cl2O4S B2960994 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 866131-39-7](/img/structure/B2960994.png)
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol, also known as 4-chloro-2-chlorophenoxy-3-sulfonylpropionic acid, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 285.72 g/mol and a melting point of 118-120°C. 4-chloro-2-chlorophenoxy-3-sulfonylpropionic acid has a variety of applications in research, including as a reagent for the synthesis of other compounds, as an inhibitor for certain enzymes, and as a substrate for certain biochemical reactions.
Scientific Research Applications
Synthesis and Chemical Reactions
Research in organic synthesis has demonstrated the importance of sulfone and chlorophenyl compounds as intermediates in the synthesis of complex molecules. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the role of sulfone groups in creating compounds with potential applications in chemiluminescence and materials science (Watanabe et al., 2010). Similarly, the development of sulfonated polyimides from diamino monomers for applications in fuel cell technology underscores the significance of sulfone functionality in enhancing material properties, such as proton conductivity and thermal stability (Yin et al., 2003).
Catalysis and Material Science
Sulfone compounds have been employed as catalysts or components in catalytic systems for various chemical reactions, indicating their versatility in facilitating chemical transformations. The use of sulfoxides and sulfones in the selective oxidation of alcohols to aldehydes and ketones, without further oxidation to acids, showcases their catalytic capabilities (Sousa et al., 2013). This highlights the potential application of such compounds in fine chemical synthesis, where selectivity is crucial.
Polymer Science
In polymer science, sulfone groups have been incorporated into polymers to improve their properties, such as conductivity and stability. The synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications is a prime example, where sulfonation significantly enhances proton conductivity and water uptake, making these materials suitable for use in high-performance fuel cells (Bae et al., 2009).
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c16-11-5-7-13(8-6-11)22(19,20)10-12(18)9-21-15-4-2-1-3-14(15)17/h1-8,12,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPFLBYDZANFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)


![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)
![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)